2-Oxo-3-(perfluorophenyl)propanoic acid
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Overview
Description
2-Oxo-3-(perfluorophenyl)propanoic acid is a unique organic compound characterized by the presence of a perfluorophenyl group attached to a propanoic acid backbone. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(perfluorophenyl)propanoic acid typically involves the introduction of a perfluorophenyl group to a propanoic acid derivative. One common method is the reaction of perfluorobenzene with a suitable propanoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-3-(perfluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(perfluorophenyl)propanoic acid involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-(4-phenylphenyl)propanoic acid: Similar structure but with a phenyl group instead of a perfluorophenyl group.
2-Oxo-3-(5-oxofuran-2-ylidene)propanoic acid: Contains a furan ring instead of a perfluorophenyl group.
Uniqueness
2-Oxo-3-(perfluorophenyl)propanoic acid is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H3F5O3 |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H3F5O3/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,16,17) |
InChI Key |
YFMSUXNNPKRUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O |
Origin of Product |
United States |
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